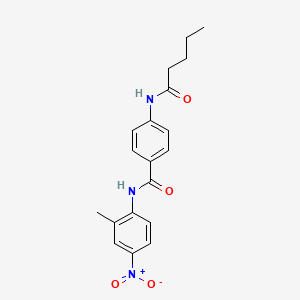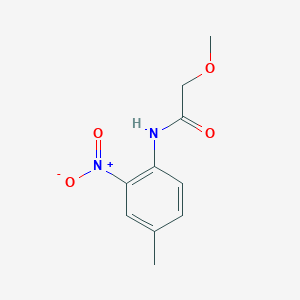![molecular formula C15H18N4S B4126651 N-allyl-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4126651.png)
N-allyl-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea
Overview
Description
N-allyl-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea is a synthetic chemical compound belonging to the thiourea class Its structure comprises an N-allyl group, a 2-methylbenzyl substituent attached to a pyrazol ring, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Route 1: : The synthesis typically starts with the preparation of the 1-(2-methylbenzyl)-1H-pyrazole intermediate. This can be achieved through the reaction of 2-methylbenzyl chloride with pyrazole in the presence of a base like potassium carbonate.
Route 2: : The next step involves the nucleophilic substitution reaction of the pyrazole intermediate with allyl isothiocyanate, resulting in the formation of N-allyl-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea. The reaction is typically carried out in a solvent like dichloromethane, with mild heating to facilitate the reaction.
Industrial Production Methods
Industrial synthesis may follow similar routes, with scaling up involving the use of continuous flow reactors for enhanced yield and process efficiency. Large-scale purification can be accomplished through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the thiourea moiety, leading to the formation of sulfenic or sulfinic acids under controlled conditions.
Reduction: : The thiourea group can be reduced to form the corresponding amine derivative.
Substitution: : The allyl group can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: : Typical oxidizing agents include hydrogen peroxide and peracids. Reactions are usually conducted in aqueous or mixed aqueous-organic solvents.
Reduction: : Common reducing agents are sodium borohydride or lithium aluminum hydride. These reactions are generally performed in anhydrous solvents like tetrahydrofuran.
Substitution: : Electrophiles such as alkyl halides or acyl chlorides are used, often in the presence of a base such as triethylamine.
Major Products
Oxidation: : Products include sulfenic or sulfinic acids.
Reduction: : The primary amine derivative.
Substitution: : Various substituted thiourea derivatives, depending on the electrophile used.
Scientific Research Applications
Chemistry: : N-allyl-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea serves as an important ligand in coordination chemistry, forming stable complexes with transition metals.
Biology: : It is studied for its potential as an enzyme inhibitor, particularly targeting enzymes like urease and tyrosinase.
Medicine: : Research explores its therapeutic potential, particularly in anti-cancer and anti-microbial applications. Its unique structure allows it to interact with specific biological targets, offering possibilities for drug development.
Industry: : It has applications in material science, particularly in the development of novel polymers and as a stabilizing agent in various formulations.
Mechanism of Action
Enzyme Inhibition: : The compound exerts its effects by binding to the active sites of enzymes, such as urease or tyrosinase, thereby inhibiting their activity. The thiourea moiety is particularly crucial in this interaction.
Molecular Targets and Pathways: : The compound can interact with cellular proteins and enzymes, leading to disruption of key biological pathways. For example, in cancer cells, it may inhibit pathways responsible for cell proliferation.
Comparison with Similar Compounds
Comparison with Other Thiourea Derivatives
N-allyl-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea vs. N-methyl-N'-phenylthiourea: : While both compounds share the thiourea functional group, the presence of the 2-methylbenzyl and pyrazolyl groups in the former provides distinct chemical and biological properties, making it more effective in specific applications.
This compound vs. N,N'-diarylthioureas: : The unique substitution pattern in this compound results in different binding affinities and mechanisms of action compared to diaryl derivatives.
List of Similar Compounds
N-methyl-N'-phenylthiourea
N,N'-diarylthioureas
N-allyl-N'-phenylthiourea
Properties
IUPAC Name |
1-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]-3-prop-2-enylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4S/c1-3-9-16-15(20)17-14-8-10-19(18-14)11-13-7-5-4-6-12(13)2/h3-8,10H,1,9,11H2,2H3,(H2,16,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMVTZIOQHYILM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC(=N2)NC(=S)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-[({[2-(2-methoxyphenyl)ethyl]amino}carbonyl)amino]benzoate hydrochloride](/img/structure/B4126570.png)
![N-(4-{[2-(2-thienylcarbonyl)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B4126579.png)
![2-amino-8'-ethyl-4',4',6',7,7-pentamethyl-2',5-dioxo-5,6,7,8-tetrahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B4126594.png)

![N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4126599.png)
![[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-[1-(4-methylphenyl)sulfonylpiperidin-3-yl]methanone](/img/structure/B4126600.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4126611.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B4126624.png)
![2-[2-(4-bromophenoxy)propanoyl]-N-(2,4-dimethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4126625.png)
![N-cyclohexyl-2-[(2,5-dimethoxyphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B4126633.png)

![N-(4-fluorobenzyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B4126647.png)
![ETHYL 4-({[4-(4-ACETYLPHENYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE](/img/structure/B4126656.png)
![4-({[(4-NITROANILINO)CARBOTHIOYL]AMINO}METHYL)BENZOIC ACID](/img/structure/B4126663.png)
